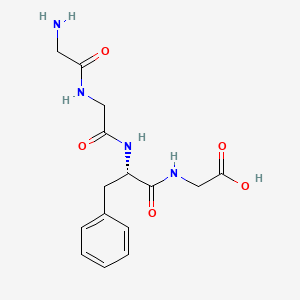

Glycine, glycylglycyl-L-phenylalanyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Gly-Gly-Phe-Gly erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anbindung der ersten Aminosäure: Die erste Glycin wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure (Glycin) wird unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für Phenylalanin und das letzte Glycin wiederholt.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

In der industriellen Produktion von Gly-Gly-Phe-Gly können großtechnische SPPS oder die Synthese in Lösung eingesetzt werden. Die Wahl des Verfahrens hängt von der gewünschten Skalierung und Reinheit des Produkts ab. Die industrielle Produktion setzt häufig automatisierte Peptidsynthesizer ein, um die Effizienz und Konsistenz zu verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

Gly-Gly-Phe-Gly kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, wodurch das Peptid in seine konstituierenden Aminosäuren zerfällt.

Oxidation: Der Phenylalaninrest kann einer Oxidation unterliegen, was zur Bildung verschiedener Oxidationsprodukte führt.

Substitution: Die Aminogruppen im Peptid können an Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise mit Salzsäure oder Natriumhydroxid durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Reagenzien wie Acylchloride oder Anhydride können für Acylierungsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Hydrolyse: Glycin, Glycin, Phenylalanin und Glycin.

Oxidation: Verschiedene Phenylalaninoxidationsprodukte, abhängig von den Bedingungen.

Substitution: Acylierte Derivate des Peptids.

Analyse Chemischer Reaktionen

Types of Reactions

Gly-Gly-Phe-Gly can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

Oxidation: The phenylalanine residue can undergo oxidation, leading to the formation of various oxidation products.

Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Hydrolysis: Glycine, glycine, phenylalanine, and glycine.

Oxidation: Various phenylalanine oxidation products, depending on the conditions.

Substitution: Acylated derivatives of the peptide.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Model Peptide Studies

Gly-Gly-Phe-Gly is frequently utilized as a model peptide in biochemical research to study peptide bond formation and hydrolysis. Its simple structure allows researchers to investigate the kinetics and mechanisms of peptide synthesis and degradation under controlled conditions. This can provide insights into more complex biological processes involving peptides and proteins.

Enzymatic Reactions

The tetrapeptide serves as a substrate for various enzymes, enabling the study of enzyme specificity and activity. For example, it can be hydrolyzed by proteases, allowing researchers to analyze the effects of different conditions on peptide cleavage.

| Enzyme | Reaction Type | Conditions |

|---|---|---|

| Proteases | Hydrolysis | pH 7.0, 37°C |

| Peptidases | Cleavage | pH 8.0, 25°C |

Medical Applications

Drug Delivery Systems

Gly-Gly-Phe-Gly has been investigated for its potential in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. This property is particularly valuable for hydrophobic drugs that require solubilization for effective therapeutic action.

Peptide-Based Therapeutics

Research indicates that Gly-Gly-Phe-Gly can be incorporated into peptide-based therapeutics aimed at treating diseases such as cancer and metabolic disorders. Its structural characteristics allow it to interact with biological membranes, facilitating drug uptake by cells.

Case Study: Cancer Therapy

A study evaluated the efficacy of Gly-Gly-Phe-Gly conjugated with chemotherapeutic agents in targeting cancer cells. The results demonstrated enhanced cytotoxicity compared to free drugs, suggesting that this peptide could improve treatment outcomes in cancer therapy .

Materials Science Applications

Peptide-Based Hydrogels

Due to its self-assembling properties, Gly-Gly-Phe-Gly is employed in the development of peptide-based hydrogels. These materials are useful in biomedical applications such as tissue engineering and regenerative medicine because they can mimic natural extracellular matrices.

| Property | Value |

|---|---|

| Gelation Temperature | 25°C |

| Mechanical Strength | Moderate |

| Biocompatibility | High |

Wirkmechanismus

The mechanism of action of Gly-Gly-Phe-Gly depends on its specific application. In drug delivery, the peptide can form stable complexes with drugs, enhancing their solubility and bioavailability. In materials science, the self-assembly of Gly-Gly-Phe-Gly into hydrogels involves non-covalent interactions such as hydrogen bonding and π-π stacking .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gly-Gly: Ein Dipeptid, das aus zwei Glycinresten besteht.

Gly-Phe: Ein Dipeptid, das aus Glycin und Phenylalanin besteht.

Phe-Gly: Ein Dipeptid, das aus Phenylalanin und Glycin besteht.

Einzigartigkeit

Gly-Gly-Phe-Gly ist aufgrund seiner Tetrapeptidstruktur einzigartig, die ein Gleichgewicht zwischen Einfachheit und funktionaler Vielfalt bietet.

Biologische Aktivität

Glycine, glycylglycyl-L-phenylalanyl- (commonly referred to as Gly-Gly-Phe) is a peptide that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Structure and Properties

Gly-Gly-Phe is a tetrapeptide composed of glycine and phenylalanine residues. Its molecular formula is C15H20N4O5 with a molecular weight of approximately 336.34 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of Gly-Gly-Phe is primarily attributed to its role as a peptide spacer in drug conjugates, particularly in enhancing the efficacy of chemotherapeutic agents like Doxorubicin. The peptide facilitates the delivery of drugs by improving solubility and stability in biological systems .

1. Drug Delivery Systems

- Application : Gly-Gly-Phe is utilized as a linker in drug conjugates, allowing for targeted delivery to cancer cells.

- Mechanism : The peptide's structure aids in the release of the drug upon reaching the target site, enhancing therapeutic effects while minimizing side effects.

2. Interaction with Biological Targets

Research indicates that peptides similar to Gly-Gly-Phe can interact with various biological targets, including enzymes and receptors. For instance, studies have shown that peptides with similar sequences can modulate enzyme activity and influence cellular signaling pathways .

Case Studies and Experimental Data

-

Peptide Activity Assays :

A study examined the effects of various peptides on larval settlement in marine organisms. While Gly-Gly-Phe was not specifically tested, related peptides showed varying degrees of activity depending on their structure and amino acid composition . -

Proteolytic Activity :

Research on proteases indicates that peptides like Gly-Gly-Phe can serve as substrates for specific enzymes, influencing proteolytic activity. For example, Streptomyces griseus protease demonstrated significant hydrolysis of glycyl derivatives, suggesting that similar peptides could be effectively processed by proteolytic enzymes . -

Drug Conjugation Studies :

In drug development contexts, Gly-Gly-Phe has been identified as an effective spacer in Doxorubicin conjugates, enhancing the drug's pharmacokinetics and therapeutic index .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Drug Delivery | Acts as a spacer/linker in drug conjugates for targeted therapy |

| Enzyme Interaction | Potential substrate for proteolytic enzymes |

| Cellular Modulation | May influence signaling pathways through receptor interactions |

Eigenschaften

CAS-Nummer |

200427-88-9 |

|---|---|

Molekularformel |

C15H20N4O5 |

Molekulargewicht |

336.34 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H20N4O5/c16-7-12(20)17-8-13(21)19-11(15(24)18-9-14(22)23)6-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2,(H,17,20)(H,18,24)(H,19,21)(H,22,23)/t11-/m0/s1 |

InChI-Schlüssel |

HXUVTXPOZRFMOY-NSHDSACASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.